Geraniin

Content Navigation

Formulation inconsistency from crude extracts or ellagic acid’s poor solubility is solved by purified Geraniin:

- α-Glucosidase inhibition: sub-μg IC50 for blood glucose management supplements.

- Radical scavenging: >40x ascorbic acid for anti-aging topicals.

- Antiviral: blocks HSV-2 attachment with high therapeutic index.

Phospholipid complexes enable sustained systemic delivery. Reliable purity and batch consistency for precise enzyme inhibition.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

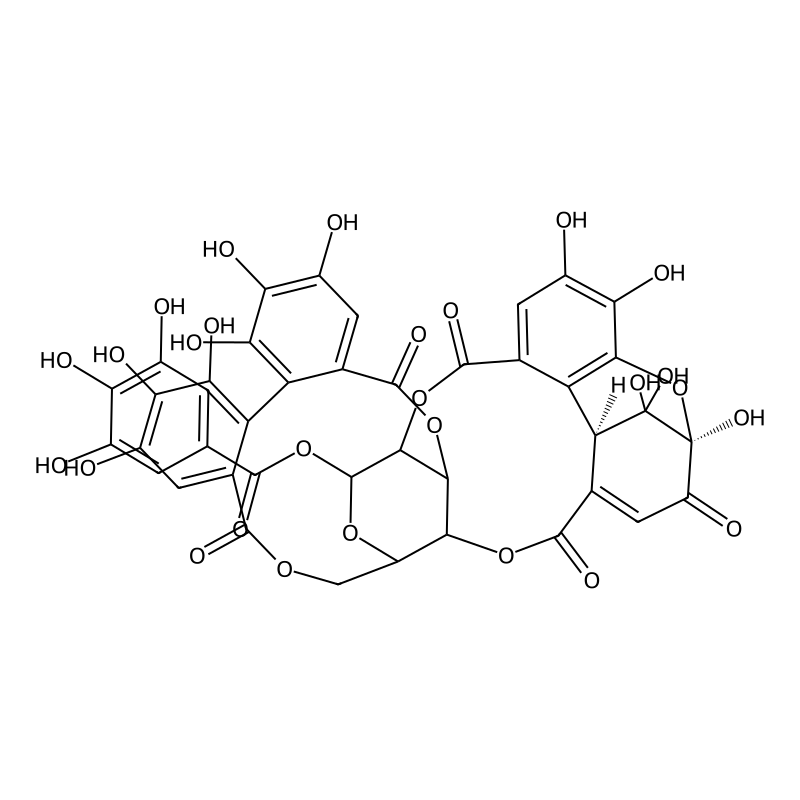

Geraniin is a highly bioactive dehydroellagitannin and the predominant hydrolyzable tannin found in Geranium and Phyllanthus species. Characterized by its specific dehydrohexahydroxydiphenoyl (DHHDP) group, it serves as a high-value active ingredient in advanced nutraceutical and pharmaceutical formulations [1]. In procurement contexts, geraniin is prioritized for its potent antioxidant, anti-hyperglycemic, and antiviral properties. However, its high polarity (Log P ≈ -0.73) and susceptibility to hydrolysis into ellagic acid and corilagin necessitate careful consideration of formulation strategies [2]. Industrial buyers must account for its poor gastric solubility but excellent intestinal fluid solubility (3.59–14.32 mg/mL) when designing oral delivery systems[2].

Substituting highly purified geraniin with crude plant extracts, closely related tannins like corilagin, or its downstream metabolite ellagic acid fundamentally compromises product efficacy and formulation predictability [1]. Crude botanical extracts introduce unacceptable batch-to-batch variability, making it impossible to standardize therapeutic doses for precise enzyme inhibition[1]. Conversely, substituting with ellagic acid—while chemically more stable—introduces severe processability challenges due to its notoriously poor aqueous solubility and distinct pharmacokinetic limitations [2]. Furthermore, geraniin's specific macrocyclic structure and reactive DHHDP moiety confer superior receptor-binding affinities and radical scavenging capacities that are entirely lost when utilizing structurally simpler, lower-cost analogs [1].

Alpha-Glucosidase Inhibition Advantage

In in vitro hypoglycemic activity assays, geraniin demonstrates exceptional potency in inhibiting alpha-glucosidase, a critical target for managing postprandial hyperglycemia, significantly outperforming the industry-standard drug acarbose [1].

| Evidence Dimension | Alpha-glucosidase inhibition (IC50) |

| Target Compound Data | 0.92 µg/mL |

| Comparator Or Baseline | Acarbose (>35 µg/mL in standard assays) |

| Quantified Difference | >30-fold higher inhibitory potency |

| Conditions | In vitro alpha-glucosidase inhibition assay |

Provides a quantitative rationale for selecting geraniin as a premium active ingredient in anti-diabetic formulations over conventional synthetic inhibitors.

Radical Scavenging vs. Corilagin

DPPH free radical scavenging assays reveal that geraniin significantly outperforms both its structural analog corilagin (often found in the same crude extracts) and the industry-standard antioxidant ascorbic acid [1].

| Evidence Dimension | DPPH radical scavenging (IC50) |

| Target Compound Data | 0.99 µM |

| Comparator Or Baseline | Corilagin (2.25 µM) and Ascorbic Acid (46.06 µM) |

| Quantified Difference | 2.2x more potent than corilagin; 46x more potent than ascorbic acid |

| Conditions | In vitro DPPH free radical scavenging assay |

Justifies the investment in high-purity geraniin isolation for premium antioxidant products by proving a massive potency advantage over baseline vitamins and crude tannin mixtures.

HSV-2 Antiviral Therapeutic Index

Geraniin exhibits potent virucidal activity against Herpes Simplex Virus 2 (HSV-2) by effectively blocking viral attachment, demonstrating a highly favorable therapeutic index and outperforming standard nucleoside analogs like acyclovir in direct viral inactivation [1].

| Evidence Dimension | Antiviral Therapeutic Index (TI = IC50/EC50) and Virucidal Inhibition Rate |

| Target Compound Data | Therapeutic Index = 11.56 (EC50 = 18.37 µM); Virucidal inhibition rate = 187.2% |

| Comparator Or Baseline | Acyclovir (Virucidal inhibition rate = 67.99%) |

| Quantified Difference | 2.7x higher direct virucidal inhibition rate than acyclovir |

| Conditions | In vitro HaCaT cell model, HSV-2 infection, 120 min co-incubation |

Validates geraniin as a highly differentiated API candidate for topical antiviral formulations, especially where resistance or limited efficacy of standard therapies is a concern.

Bioavailability via Phospholipid Complex

To overcome geraniin's inherent polarity and limited gastrointestinal absorption, formulation into a soy-phosphatidylcholine complex (GE-PL) dramatically improves the systemic exposure of its active metabolite, ellagic acid, compared to administering unformulated free geraniin [1].

| Evidence Dimension | Peak plasma concentration (Cmax) of active metabolite (ellagic acid) |

| Target Compound Data | 588.82 ng/mL (GE-PL complex) |

| Comparator Or Baseline | Free Geraniin (Baseline) |

| Quantified Difference | 11-fold enhancement in Cmax |

| Conditions | In vivo oral administration in rabbit models |

Demonstrates that geraniin's processability and absorption challenges can be reliably solved using scalable lipid-based delivery systems, de-risking commercial formulation efforts.

Anti-Diabetic Nutraceutical Applications

Utilizing geraniin's sub-microgram IC50 for alpha-glucosidase inhibition to formulate high-efficacy, plant-derived blood glucose management supplements [1].

Antioxidant Cosmeceutical Applications

Leveraging its superior radical scavenging capacity (outperforming ascorbic acid by >40x) for high-end anti-aging and skin protection topical formulations [2].

Topical Antiviral Therapeutics

Incorporating geraniin into creams or ointments targeting HSV-2, capitalizing on its high therapeutic index and unique mechanism of blocking viral attachment [3].

Oral Phytosome Delivery Systems

Employing geraniin as a core active in phospholipid complex formulations to deliver sustained, high-bioavailability ellagic acid for systemic anti-inflammatory and metabolic support [4].

References

- [1] Rapid isolation of geraniin from Nephelium lappaceum rind waste and its anti-hyperglycemic activity. Fitoterapia, 2011.

- [2] Antioxidant Activities and Xanthine Oxidase Inhibitory Effects of Extracts and Main Polyphenolic Compounds Obtained from Geranium sibiricum L. J. Agric. Food Chem. 2010.

- [3] Antiviral Effect of Polyphenolic Substances in Geranium wilfordii Maxim against HSV-2 Infection Using in vitro and in silico Approaches. Evid Based Complement Alternat Med. 2022.

- [4] Enhancing the Bioavailability of the Ellagitannin, Geraniin: Formulation, Characterization, and in vivo Evaluation. Int J Pharm. 2024.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Explore Compound Types